molecular formula C8H10O2 B13433134 (S)-2-(1-Hydroxyethyl)phenol

(S)-2-(1-Hydroxyethyl)phenol

Cat. No.: B13433134
M. Wt: 138.16 g/mol
InChI Key: JVNCFFFHVBWVBR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Hydroxyethyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-acetylphenol, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce 2-acetylphenol to this compound. The reaction conditions are carefully controlled to optimize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form an alcohol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-acetylphenol or 2-hydroxyacetophenone.

    Reduction: Formation of 2-(1-hydroxyethyl)phenol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

(S)-2-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic ring can participate in redox reactions, contributing to its antioxidant properties. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxyethyl)phenol: The racemic mixture of the compound.

    2-Acetylphenol: The ketone precursor used in the synthesis of (S)-2-(1-Hydroxyethyl)phenol.

    4-(1-Hydroxyethyl)phenol: A structural isomer with the hydroxyl group in a different position on the phenol ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical applications. Additionally, its phenolic structure contributes to its reactivity and potential antioxidant activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3/t6-/m0/s1

InChI Key

JVNCFFFHVBWVBR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)O

Canonical SMILES

CC(C1=CC=CC=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.